molecular formula C16H17NO2 B261910 N-ethyl-3-methoxy-N-phenylbenzamide

N-ethyl-3-methoxy-N-phenylbenzamide

Cat. No.: B261910
M. Wt: 255.31 g/mol
InChI Key: LFGIJBFMPWDGKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-3-methoxy-N-phenylbenzamide is a benzamide derivative characterized by a benzamide core substituted with an ethyl group, a phenyl group on the nitrogen atom, and a methoxy group at the 3-position of the benzene ring. Benzamides are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric profiles .

Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

N-ethyl-3-methoxy-N-phenylbenzamide

InChI

InChI=1S/C16H17NO2/c1-3-17(14-9-5-4-6-10-14)16(18)13-8-7-11-15(12-13)19-2/h4-12H,3H2,1-2H3

InChI Key

LFGIJBFMPWDGKB-UHFFFAOYSA-N

SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)OC

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name N-Substituents Benzamide Substituents Key Functional Groups
This compound Ethyl, phenyl 3-methoxy Methoxy, N-alkyl, N-aryl
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide 2-hydroxy-1,1-dimethylethyl 3-methyl Hydroxy, methyl
2-hydroxy-N-(3-trifluoromethyl-phenyl)-benzamide 3-trifluoromethylphenyl 2-hydroxy Hydroxy, CF3
2-hydroxy-N,N-dimethylbenzamide Dimethyl 2-hydroxy Hydroxy, N,N-dialkyl
2-ethoxy-N-(3-hydroxyphenyl)benzamide 3-hydroxyphenyl 2-ethoxy Ethoxy, hydroxy

Key Observations:

  • N-Substituents : The ethyl and phenyl groups in the target compound introduce significant steric bulk compared to smaller substituents like dimethyl or hydroxy-dimethylethyl . This may influence reactivity in catalytic reactions or binding affinity in biological systems.
  • Functional Groups : The absence of strongly electron-withdrawing groups (e.g., CF3 in ) suggests the target compound may exhibit milder electronic effects, favoring applications in less polarized environments.

Research Findings and Data

Spectroscopic Characterization (Inferred)

Technique Expected Features for Target Compound Comparable Data from Analogs
1H NMR Signals for ethyl (δ 1.2–1.5 ppm), methoxy (δ ~3.8 ppm), and aromatic protons. Ethyl groups in at δ 1.3 ppm; methoxy in at δ 3.7 ppm.
13C NMR Methoxy carbon at δ ~55 ppm; carbonyl at δ ~165 ppm. Confirmed in .
IR C=O stretch ~1650 cm⁻¹; C-O (methoxy) ~1250 cm⁻¹. Matches trends in .

Physicochemical Properties

Property This compound N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide 2-hydroxy-N-(3-trifluoromethyl-phenyl)-benzamide
Solubility Moderate in polar solvents High (due to hydroxy group) Low (CF3 hydrophobicity)
Melting Point Estimated 120–140°C 158–160°C 180–185°C

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